4-Fluorobenzyl 1-(4-Fluorobenzyl)piperidine-4-carboxylate
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Overview
Description
Mechanism of Action
Target of Action
The primary target of 4-Fluorobenzyl 1-(4-Fluorobenzyl)piperidine-4-carboxylate is Beta-secretase 1 . Beta-secretase 1 is an enzyme that plays a crucial role in the proteolytic processing of the amyloid precursor protein (APP), which is implicated in the pathogenesis of Alzheimer’s disease .
Mode of Action
It is known to interact with beta-secretase 1 .
Biochemical Pathways
Given its interaction with Beta-secretase 1, it is plausible that the compound could influence pathways related to the metabolism of APP
Pharmacokinetics
Therefore, the impact of these properties on the compound’s bioavailability is currently unknown .
Result of Action
Given its interaction with Beta-secretase 1, it is plausible that the compound could influence the processing of APP .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For this compound, specific environmental precautions include avoiding letting the product enter drains
Preparation Methods
The synthesis of 4-Fluorobenzyl 1-(4-Fluorobenzyl)piperidine-4-carboxylate involves several steps. One common synthetic route includes the reaction of 4-fluorobenzyl chloride with piperidine-4-carboxylic acid in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then treated with another equivalent of 4-fluorobenzyl chloride to yield the final product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
4-Fluorobenzyl 1-(4-Fluorobenzyl)piperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine.
Scientific Research Applications
4-Fluorobenzyl 1-(4-Fluorobenzyl)piperidine-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology: This compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Comparison with Similar Compounds
4-Fluorobenzyl 1-(4-Fluorobenzyl)piperidine-4-carboxylate can be compared to other similar compounds, such as:
4-Fluorobenzyl 1-(4-Fluorobenzyl)piperidine-2-carboxylate: This compound has a similar structure but differs in the position of the carboxylate group.
4-(4-Fluorobenzyl)piperidine: This compound lacks the carboxylate group, making it less polar and potentially altering its biological activity
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(4-fluorophenyl)methyl 1-[(4-fluorophenyl)methyl]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F2NO2/c21-18-5-1-15(2-6-18)13-23-11-9-17(10-12-23)20(24)25-14-16-3-7-19(22)8-4-16/h1-8,17H,9-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFZJDZYBHCPUPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)OCC2=CC=C(C=C2)F)CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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